methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two fused thiazole systems. Its core structure comprises a thiazolo[3,2-a]pyrimidin-5-one moiety linked via an amide bond to a 5-phenyl-substituted thiazole ring, with a methyl ester at the 4-position of the thiazole (). This compound’s structural complexity arises from its polycyclic framework, which is common in pharmacologically active molecules due to enhanced binding interactions and metabolic stability.
Properties
Molecular Formula |
C18H12N4O4S2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H12N4O4S2/c1-26-16(25)12-13(10-5-3-2-4-6-10)28-17(20-12)21-14(23)11-9-19-18-22(15(11)24)7-8-27-18/h2-9H,1H3,(H,20,21,23) |
InChI Key |
VRYISHHMOBPRQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is frequently modified to tune physicochemical and biological properties. Below is a comparative analysis with structurally related derivatives:
Physicochemical Properties
- Solubility : The methyl ester in the target compound likely improves aqueous solubility compared to ethyl analogs () but reduces it relative to carboxylate salts.
- Electronic Effects : The 5-phenyl group on the thiazole () enhances electron-withdrawing effects compared to methoxyphenyl () or chlorophenyl () substituents.
- Thermal Stability: Thiazolo[3,2-a]pyrimidinones generally exhibit high thermal stability due to aromaticity and fused-ring rigidity ().
Spectroscopic Characterization
- NMR : The target compound’s 1H-NMR would show distinct peaks for the methyl ester (~3.8–4.0 ppm), amide NH (~10–12 ppm), and aromatic protons (~7.0–8.5 ppm), similar to analogs in and .
- IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) would dominate, as seen in .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges : Steric hindrance from the 5-phenyl group may complicate amide coupling steps, necessitating optimized coupling reagents ().
Biological Activity
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole and thiazolo[3,2-a]pyrimidine family. This group of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyrimidine structure, which is known for its role in various biological activities. The detailed molecular formula is C15H14N4O3S2, and it has a molecular weight of 358.42 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3S2 |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole and pyrimidine moieties are known to inhibit specific enzymes and proteins involved in critical cellular pathways. For instance:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antibacterial Properties : It exhibits activity against several bacterial strains by disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.52 |
| HeLa (Cervical Cancer) | 0.38 |
| A549 (Lung Cancer) | 0.45 |
These results indicate that the compound exhibits potent anticancer activity with relatively low IC50 values.
Antibacterial Activity
The antibacterial activity was assessed using the disk diffusion method against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound possesses moderate antibacterial properties.
Case Studies
A notable case study involved the synthesis of derivatives based on the thiazolo[3,2-a]pyrimidine scaffold and their evaluation against cancer cell lines. The study demonstrated that modifications at specific positions on the thiazole ring could enhance anticancer efficacy significantly.
Summary of Findings:
- Compound Modifications : Structural modifications led to enhanced activity against specific cancer types.
- Target Identification : Molecular docking studies revealed potential targets within the kinase family that could be inhibited by these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
